Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)

概要

説明

シトラートピペラジンは、2つの反対側の窒素原子を含む6員環からなる有機化合物です。 主に、回虫や蟯虫など、寄生虫による蠕虫感染症の治療薬として駆虫剤として使用されます 。シトラートピペラジンは、寄生虫を麻痺させることで、宿主の体が寄生虫を排出するのを容易にします。

2. 製法

合成経路と反応条件: シトラートピペラジンは、様々な方法で合成できます。一般的な方法の1つは、1,2-ジアミン誘導体をスルホニウム塩と環化することです。 別の方法としては、ウギ反応、N-求核剤によるアジリジンの開環、アミノ基を有するアルキンの分子間環状付加などがあります .

工業的製造方法: 工業的には、ピペラジンは、アルコール性アンモニアと1,2-ジクロロエタンを反応させるか、エチレンジアミン塩酸塩にナトリウムとエチレングリコールを作用させることで合成されます。 その後、シトラートピペラジンは、ピペラジンとクエン酸を組み合わせることで生成されます .

準備方法

Synthetic Routes and Reaction Conditions: Piperazine citrate can be synthesized through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: In industrial settings, piperazine is often synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, or by the action of sodium and ethylene glycol on ethylene diamine hydrochloride. Piperazine citrate is then formed by combining piperazine with citric acid .

化学反応の分析

反応の種類: シトラートピペラジンは、次のような様々な化学反応を起こします。

酸化: ピペラジンは酸化されてピペラジン-2,5-ジオンを生成することができます。

還元: ピペラジンの還元により、置換基の異なるピペラジン誘導体が生成されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化リチウムアルミニウムなどの還元剤がよく用いられます。

主な生成物:

酸化: ピペラジン-2,5-ジオン。

還元: 様々なピペラジン誘導体。

置換: N-置換ピペラジン.

科学的研究の応用

シトラートピペラジンは、科学研究において幅広い用途があります。

化学: 様々な医薬品や有機化合物の合成におけるビルディングブロックとして使用されます。

生物学: 寄生虫に対する影響や、他の寄生虫感染症の治療における可能性について研究されています。

作用機序

シトラートピペラジンは、GABA受容体アゴニストとして機能します。筋肉膜のGABA受容体に直接かつ選択的に結合し、神経終末の過分極を引き起こします。 その結果、蠕虫が弛緩麻痺し、宿主の体が蠕虫をより容易に排出できるようになります .

類似の化合物:

- ピペラジン水和物

- ピペラジンアジピン酸塩

- イマチニブやシルデナフィルなどのピペラジン誘導体 .

比較: シトラートピペラジンは、駆虫剤としての特異的な用途においてユニークです。 他のピペラジン誘導体は、抗がん剤や抗ウイルス剤などの異なる薬理作用を持つ可能性がありますが、シトラートピペラジンは、主に寄生虫を麻痺させて排出する能力のために使用されます .

類似化合物との比較

- Piperazine hydrate

- Piperazine adipate

- Piperazine derivatives such as imatinib and sildenafil .

Comparison: Piperazine citrate is unique in its specific use as an anthelmintic agent. While other piperazine derivatives may have different pharmacological properties, such as anticancer or antiviral activities, piperazine citrate is primarily used for its ability to paralyze and expel parasitic worms .

生物活性

Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2), commonly referred to as piperazine citrate, is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

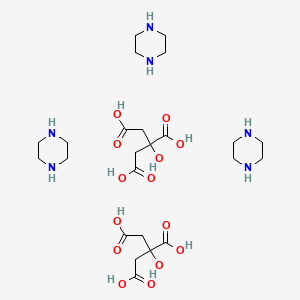

Piperazine citrate has the molecular formula and a molecular weight of approximately 642.65 g/mol. Its structure consists of a piperazine ring combined with a tricarboxylic acid derivative, which contributes to its unique biological properties. The compound is known for its role as an anthelmintic agent and its interactions with neurotransmitter systems.

GABA Receptor Interaction

Piperazine citrate acts primarily as a GABA receptor agonist. It binds selectively to GABA receptors on muscle membranes in parasitic organisms, leading to hyperpolarization of nerve endings. This hyperpolarization results in flaccid paralysis of the parasites, facilitating their expulsion from the host body.

Cellular Effects

The compound influences various cellular processes by affecting cell signaling pathways associated with GABA receptors. This mechanism is crucial for disrupting the neuromuscular function of parasites, making it a valuable agent in parasitic infections.

Table 1: Comparison of Piperazine Citrate with Related Compounds

| Compound Name | Molecular Formula | Primary Use | Unique Features |

|---|---|---|---|

| Piperazine | C4H10N2 | Anthelmintic | Basic amine structure |

| Piperazine Adipate | C8H14N2O4 | Anthelmintic | Contains adipic acid |

| Piperazine Hydrochloride | C4H10ClN2 | Antidepressant | Hydrochloride salt form |

| N-Mononitrosopiperazine | C4H8N2O2 | Research on genotoxicity | Nitrosation product |

Piperazine citrate's distinctiveness lies in its dual action as both an anthelmintic agent and a neuromuscular modulator within the broader category of piperazines that exhibit varying biological activities.

Case Studies

-

Anthelmintic Efficacy

In laboratory studies involving parasitic worms, piperazine citrate demonstrated significant efficacy in inducing paralysis at therapeutic doses. The compound was well-tolerated in animal models with minimal adverse effects observed at standard dosages. -

Metabolic Pathways

Research indicates that approximately 25% of piperazine citrate is metabolized in the liver. It undergoes nitrosation to form N-mononitrosopiperazine (MNPz), which is further metabolized into N-nitroso-3-hydroxypyrrolidine (NHPYR). These metabolic products are essential for understanding the compound's long-term effects and potential toxicity . -

Transport and Distribution

Upon systemic circulation, piperazine citrate is distributed throughout various tissues, primarily localizing within muscle membranes where it exerts its anthelmintic effects.

Applications

Piperazine citrate has several applications across different fields:

- Medicine : Investigated for its potential use in drug formulations targeting parasitic infections.

- Biochemistry : Utilized as a chelating agent and buffer in chemical reactions.

- Industry : Employed in the production of biodegradable polymers and as a food additive due to its stability and safety profile.

特性

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDHUROHDHPVIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N6O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41372-10-5 (unspecified hydrate), 110-85-0 (Parent), 77-92-9 (Parent) | |

| Record name | Piperazine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883334 | |

| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144-29-6 | |

| Record name | Piperazine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAZINE CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI85381D5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。